6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one
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Overview
Description
6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridine ring substituted with methyl, methylamino, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 6-methylpyridin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group at the 4-position using methylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-4-(methylamino)-3-aminopyridin-2(1H)-one, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound has a similar pyridine ring structure but with different substituents.
4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide: This compound has a thieno[3,2-d]pyrimidine ring with a methylamino group.
Uniqueness
6-Methyl-4-(methylamino)-3-nitropyridin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
6-methyl-4-(methylamino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9N3O3/c1-4-3-5(8-2)6(10(12)13)7(11)9-4/h3H,1-2H3,(H2,8,9,11) |
InChI Key |
SBQILPYRKNOFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])NC |
Origin of Product |
United States |
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